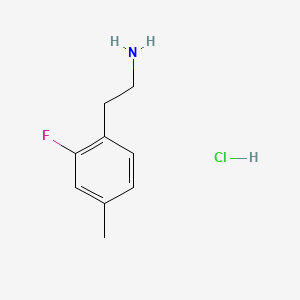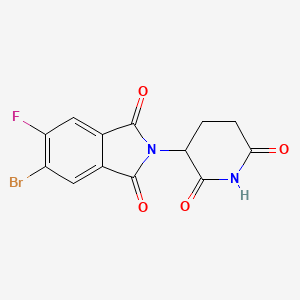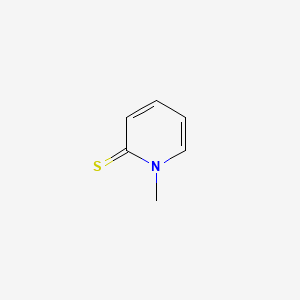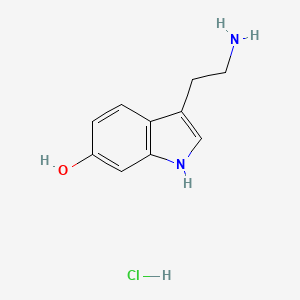![molecular formula C16H25NO3 B6604570 tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate CAS No. 2640660-85-9](/img/structure/B6604570.png)
tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for TBAD involves the condensation of tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate with 1,5-dibromopentane followed by reduction and cyclization reactions. The starting materials include tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate, 1,5-dibromopentane, sodium borohydride, acetic acid, sodium hydroxide, ethanol, and water.Molecular Structure Analysis
The molecular formula of TBAD is C16H25NO3. The InChI code isInChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h4-11H2,1-3H3. The SMILES representation is CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(=O)C3. Chemical Reactions Analysis
The synthesis of TBAD involves several reaction steps. First, tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate is reacted with 1,5-dibromopentane in the presence of sodium borohydride and acetic acid to form tert-butyl 2-oxo-9-(pentan-1-yl)-3-azabicyclo [3.3.1]nonane-9-carboxylate. The resulting product is then reduced with sodium borohydride in ethanol to form tert-butyl 2-hydroxy-9-(pentan-1-yl)-3-azabicyclo [3.3.1]nonane-9-carboxylate. Finally, the product from the second step is cyclized with sodium hydroxide in water to form TBAD.Physical And Chemical Properties Analysis
TBAD has a molecular weight of 279.37 g/mol. It has a XLogP3 value of 2.1, indicating its lipophilicity. It has 1 hydrogen bond donor and 3 hydrogen bond acceptors. The exact mass and monoisotopic mass of TBAD are both 279.18344366 g/mol. It has a heavy atom count of 20.Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-oxo-9-azadispiro[3.1.56.14]dodecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCCTASMDPZMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)



![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)


![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)

![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
